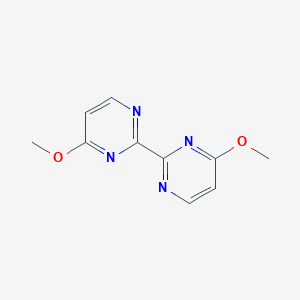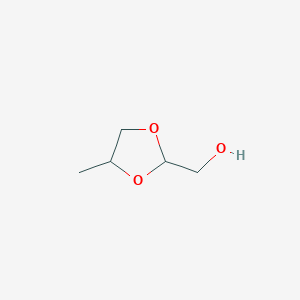
4,4'-Dimethoxy-2,2'-bipyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Dimethoxy-2,2’-bipyrimidine is an organic compound with the molecular formula C12H12N2O2 It is a derivative of bipyrimidine, characterized by the presence of two methoxy groups attached to the 4 and 4’ positions of the bipyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethoxy-2,2’-bipyrimidine typically involves the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added into a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the product obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added into a container, stirred, and dissolved.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Dimethoxy-2,2’-bipyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can produce a variety of substituted bipyrimidine derivatives.
Aplicaciones Científicas De Investigación
4,4’-Dimethoxy-2,2’-bipyrimidine has several scientific research applications, including:
Biology: The compound’s ability to form complexes with metals can be utilized in biological studies, particularly in understanding metal-protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic agents.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,4’-Dimethoxy-2,2’-bipyrimidine involves its ability to act as a ligand, forming complexes with transition metals. These complexes can participate in various chemical reactions, including catalysis and electron transfer processes. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4,4’-Dimethyl-2,2’-dipyridyl: Another related compound with methyl groups instead of methoxy groups.
Uniqueness
4,4’-Dimethoxy-2,2’-bipyrimidine is unique due to its specific substitution pattern and the presence of the bipyrimidine core. This gives it distinct chemical properties and reactivity compared to its analogs, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
126126-59-8 |
|---|---|
Fórmula molecular |
C10H10N4O2 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
4-methoxy-2-(4-methoxypyrimidin-2-yl)pyrimidine |
InChI |
InChI=1S/C10H10N4O2/c1-15-7-3-5-11-9(13-7)10-12-6-4-8(14-10)16-2/h3-6H,1-2H3 |
Clave InChI |
UWNMELRNHXKIKH-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC=C1)C2=NC=CC(=N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thiophene, 3-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299891.png)
![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)
![Propyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B14299900.png)
![Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate](/img/structure/B14299907.png)
![2-(2H-[1,3]Dithiolo[4,5-c]furan-2-ylidene)-2H-[1,3]dithiolo[4,5-c]furan](/img/structure/B14299910.png)

![4-Methyl-6-[(E)-(1,3-thiazol-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14299921.png)
![4'-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14299930.png)



![(Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine](/img/structure/B14299952.png)

